molecular formula C17H16ClNO B570741 Asenapine-d3 CAS No. 1180843-72-4

Asenapine-d3

Cat. No.: B570741
CAS No.: 1180843-72-4
M. Wt: 288.789
InChI Key: VSWBSWWIRNCQIJ-IBZLBPKTSA-N
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Description

Asenapine-d3 is a deuterated form of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life. Asenapine itself is known for its high affinity for serotonin and dopamine receptors, making it effective in managing symptoms of psychosis and mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asenapine-d3 involves the incorporation of deuterium atoms into the asenapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms and the overall structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Asenapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives. These products can have varying pharmacological properties and are often studied for their potential therapeutic effects .

Scientific Research Applications

Asenapine-d3 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of asenapine. The incorporation of deuterium atoms allows researchers to track the metabolic pathways and degradation products of the compound more accurately. This information is crucial for understanding the drug’s behavior in the body and optimizing its therapeutic efficacy .

In addition to pharmacokinetic studies, this compound is used in:

Mechanism of Action

Asenapine-d3 exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5HT2A), dopamine (D2), noradrenaline, and histamine receptors. The strong antagonism at serotonin and dopamine receptors is believed to be responsible for its antipsychotic and mood-stabilizing effects. Additionally, this compound enhances dopamine and acetylcholine efflux in the brain, which may contribute to its cognitive benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Asenapine-d3

This compound is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts .

Properties

IUPAC Name

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-IBZLBPKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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